molecular formula C13H18ClNO B2555683 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride CAS No. 2260504-85-4

2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride

Cat. No.: B2555683
CAS No.: 2260504-85-4
M. Wt: 239.74
InChI Key: APGOZZJUJJGCGF-LBPRGKRZSA-N
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Description

2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride is a chemical compound that features a pyrrolidine ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the indene moiety. One common method involves the use of pyrrolidine-2-carbaldehyde as a key intermediate, which undergoes a series of reactions including carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often require the use of catalysts such as copper (II) and reagents like DMAP (4-dimethylaminopyridine) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or carboxylic acids, while reduction can regenerate the alcohol from ketones or aldehydes.

Scientific Research Applications

2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride is unique due to its fused indene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13;/h1-2,4-5,12,14-15H,3,6-9H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUQBBBIIAXDBH-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2(CC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260504-85-4
Record name 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol hydrochloride
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